N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring with two methyl groups at the 2-position and an ethane-1,2-diamine moiety attached to the nitrogen atom at the 1-position. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate diols or by the reduction of pyranones.
Amination: The ethane-1,2-diamine moiety is introduced through amination reactions, often involving the use of ammonia or primary amines under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various substituted amines.
Scientific Research Applications
N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine finds applications in several fields:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the manufacturing of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
2,2-Dimethyltetrahydro-2H-pyran-4-amine: This compound is structurally similar but lacks the ethane-1,2-diamine moiety.
N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)urea: Another related compound with a urea group instead of the diamine group.
Uniqueness: N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is unique due to its combination of the tetrahydropyran ring and the ethane-1,2-diamine group, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
N'-(2,2-dimethyloxan-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)7-8(3-6-12-9)11-5-4-10/h8,11H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLININLXCGRHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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